molecular formula C16H15NO3 B4399811 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate

3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4399811
M. Wt: 269.29 g/mol
InChI Key: XUZAQZVLQWEUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate, also known as MPA, is a chemical compound with various scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. MPA is widely used in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes and receptors in the body.

Mechanism of Action

3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate works by binding to the active site of enzymes and receptors, preventing them from carrying out their normal functions. For example, it binds to the catalytic site of COX-2, inhibiting the production of prostaglandins, which are involved in inflammation and pain. It also binds to the active site of PDE4, preventing the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in regulating immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It can reduce inflammation and pain, improve cognitive function, and modulate immune responses. It has also been shown to have anti-tumor activity and may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high potency and specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, this compound can be toxic at high doses and may have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. For example, this compound has been shown to enhance the anti-tumor activity of certain chemotherapy drugs. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors, which could improve the safety and efficacy of this compound-based therapies. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development of these diseases.

properties

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-6-3-4-9-15(11)17-16(19)13-7-5-8-14(10-13)20-12(2)18/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZAQZVLQWEUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.